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molecular formula C21H24N2O2 B8766101 Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate

Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No. B8766101
M. Wt: 336.4 g/mol
InChI Key: KBHKMLKADPEJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06013652

Procedure details

A solution of 99 g (489 mmol) of 1'-methylspiro(indoline-3,4'-piperidine) (prepared according to Ong, H. H. et al, J. Med. Chem., 1983, 26, 981-986) in 1 L of CH2Cl2 and 82 mL (539 mmol) of Et3N was cooled to 0-5° C. with an ice bath and 77 mL (539 mmol) of benzyl chloroformate was added over 30 min keeping the reaction temperature below 10° C. After stirring for 2 h 19 mL (136 mmol) of Et3N and 15 mL (105 mmol) of benzyl chloroformate were added since the reaction was incomplete and stirred for 2 h. At this time, additional 19 mL (136 mmol) of Et3N and 15 mL (105 mmol) of benzyl chloroformate were added. After 1 h, when a TLC indicated a complete reaction, the solution was concentrated in vacuo and the residue was partitioned between ether and saturated NaHCO3. The layers were separated, the organic layer was washed with saturated NaHCO3 and brine, and dried over MgSO4. The filtrate was concentrated and the residue was chromatographed on 2 kg of silica gel using 1-5% MeOH/CH2Cl2 to obtain 117 g (71%) of 1-benzyloxycarbonyl-1'-methylspiro(indoline-3,4'-piperidine) as a yellow oil.
Quantity
99 g
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step Two
Name
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
19 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH2:8]2)[CH2:4][CH2:3]1.CCN(CC)CC.Cl[C:24]([O:26][CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)=[O:25]>C(Cl)Cl>[CH2:27]([O:26][C:24]([N:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]2([CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]2)[CH2:8]1)=[O:25])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
CN1CCC2(CC1)CNC1=CC=CC=C12
Name
Quantity
82 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
77 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
15 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Four
Name
Quantity
19 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
15 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
ADDITION
Type
ADDITION
Details
were added since the reaction
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a complete reaction
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether and saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on 2 kg of silica gel using 1-5% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2(CCN(CC2)C)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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